2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
Overview
Description
2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H12N2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 176.22 . The compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 176.22 .Scientific Research Applications
Pharmacophoric Elements in Antagonists
One significant application is in the development of 5-HT3 antagonists, where the compound's structural elements have been crucial. The pharmacophoric elements include a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety. The research highlights that 1,2-dihydro-2-oxopyridine moiety could be a good linking group because of its nicely planar structure. Moreover, the steric limitations of the aromatic moiety were explored through X-ray analysis and computer analysis, indicating optimal constraints when the aromatic moiety is within an arched planar system. This understanding has been beneficial in synthesizing compounds with potent activity in inhibiting the Bezold-Jarisch reflex in rats and protecting against cisplatin-induced emesis in animals (Matsui et al., 1992).
Progenitors of Amino Acids
Another application is the preparation and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid. These esters are converted to methyldopa and the corresponding alpha-diketone at pH 7.4, revealing a potential pathway for drug delivery and activation. Bioavailability studies in dogs have shown that these esters yield significant plasma levels of methyldopa, and they have been effective as orally active antihypertensive agents in rats. This approach showcases the potential of using (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for the latentiation of methyldopa (Saari et al., 1984).
Properties
IUPAC Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVMIOUSWALSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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